molecular formula C23H23FN4O2 B2810672 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 1251633-85-8

2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(5-fluoro-2-methylphenyl)acetamide

Cat. No. B2810672
CAS RN: 1251633-85-8
M. Wt: 406.461
InChI Key: UJTBQXDBWQOGIR-UHFFFAOYSA-N
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Description

2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(5-fluoro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H23FN4O2 and its molecular weight is 406.461. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure Analysis

Research conducted by Kido et al. (1994) on a related compound, OPC-21268, focused on its molecular structure, highlighting the extended conformation through the dihydroquinolone, piperidine, and phenyl rings along with the acetamide side chain. The structure's stability is enhanced by intermolecular hydrogen bonds, which could imply similar structural characteristics for the compound (Kido, Kondo, Yamashita, & Ogawa, 1994).

Anticancer Activity

A study by Hassan et al. (2021) on novel quinolin-2(1H)-one derivatives bearing thiazoles demonstrated significant anticancer activity through VEGFR-2-TK inhibition, highlighting the potential of similar structures in cancer therapy. The research showed that specific compounds exhibited cytotoxic activity superior to known inhibitors, suggesting the possible utility of our compound in anticancer strategies (Hassan, Badr, Hassan, Abdelhamid, & Abuo-Rahma, 2021).

Synthesis and Biological Activity

Mikhailovskii et al. (2020) synthesized derivatives of dihydroisoquinolin-1-yl acetamides, revealing analgesic, antihypoxic, and antimicrobial activities. This suggests that compounds with similar backbones could be promising candidates for developing new therapeutic agents (Mikhailovskii, Pogorelova, Pershina, Makhmudov, & Novikova, 2020).

Safety and Hazards

The safety and hazards associated with this compound are not documented in the available literature .

Mechanism of Action

properties

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxy-N-(5-fluoro-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2/c1-15-7-8-19(24)12-20(15)26-21(29)14-30-22-11-16(2)25-23(27-22)28-10-9-17-5-3-4-6-18(17)13-28/h3-8,11-12H,9-10,13-14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTBQXDBWQOGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)COC2=NC(=NC(=C2)C)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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